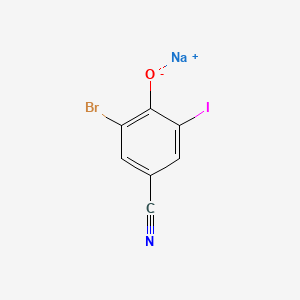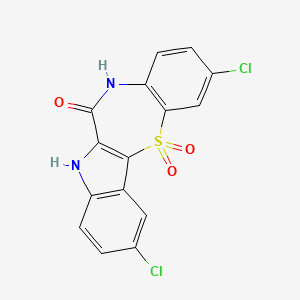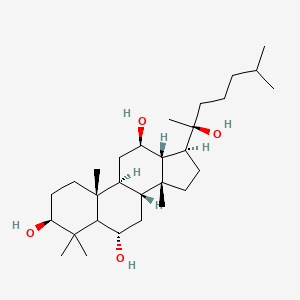
Uridylyl(5'.3')uridylyl(5'.3')adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridylyl(5’3’)uridylyl(5’3’)adenosine is a complex nucleotide compound that plays a significant role in various biochemical processes It is composed of two uridine units and one adenosine unit linked by phosphodiester bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents used in this synthesis include phosphoramidites and activating agents such as tetrazole. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine may involve automated synthesizers that can efficiently assemble the nucleotide sequence. These machines use pre-programmed protocols to add nucleotides sequentially, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Uridylyl(5’.3’)uridylyl(5’.3’)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases or the ribose sugars.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can replace certain functional groups on the nucleotides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of uridine or adenosine derivatives with modified functional groups.
Applications De Recherche Scientifique
Uridylyl(5’.3’)uridylyl(5’.3’)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of RNA analogs.
Biology: Plays a role in studying RNA synthesis and function.
Industry: Used in the production of nucleic acid-based products and diagnostics.
Mécanisme D'action
The mechanism of action of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine involves its incorporation into RNA strands during synthesis. It interacts with RNA polymerases and other enzymes involved in RNA processing. The molecular targets include ribonucleoproteins and RNA-binding proteins, which facilitate the proper folding and function of RNA molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridylyl(3’.5’)uridine: Another nucleotide compound with similar structural features but different linkage.
Uridylyl(3’.5’)adenosine: Similar to Uridylyl(5’.3’)uridylyl(5’.3’)adenosine but with a different sequence of nucleotides.
Uniqueness
Uridylyl(5’.3’)uridylyl(5’.3’)adenosine is unique due to its specific sequence and linkage, which confer distinct biochemical properties. Its ability to form stable RNA structures and participate in various biochemical processes makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1066-10-0 |
|---|---|
Formule moléculaire |
C28H35N9O20P2 |
Poids moléculaire |
879.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H35N9O20P2/c29-22-15-23(31-8-30-22)37(9-32-15)26-18(43)20(10(5-38)53-26)56-59(49,50)52-7-12-21(19(44)25(55-12)36-4-2-14(40)34-28(36)46)57-58(47,48)51-6-11-16(41)17(42)24(54-11)35-3-1-13(39)33-27(35)45/h1-4,8-12,16-21,24-26,38,41-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,30,31)(H,33,39,45)(H,34,40,46)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
Clé InChI |
NLWZFFICVBSXGO-FIVCZYLNSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)
